

Maximiscin: A Technical Guide to its Structure, Characterization, and Biological Activity

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Compound of Interest

Compound Name: *Maximiscin*

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Abstract

Maximiscin, a structurally unique natural product, stands at the intersection of complex biosynthesis and potent biological activity. This technical guide provides an in-depth exploration of the elucidation of its intricate architecture, a comprehensive summary of its characterization through spectroscopic methods, and a detailed overview of its mechanism of action as a DNA-damaging agent. This document is intended to serve as a core resource, presenting detailed experimental protocols, tabulated quantitative data, and visualized molecular and experimental pathways to support ongoing research and drug development efforts.

Introduction

(-)-**Maximiscin** is a fungal metabolite of mixed biosynthetic origin, presenting a formidable challenge to synthetic chemists and a compelling opportunity for drug discovery.^[1] Its molecular framework is a rare convergence of three distinct metabolic pathways, featuring a central 1,4-dihydroxy-2-pyridone core derived from tyrosine, linked to both a shikimate derivative and a trisubstituted cyclohexyl fragment of polyketide origin.^[1] A notable feature of **Maximiscin** is its existence as a mixture of interconverting atropisomers due to hindered rotation around the C-3 to C-7 bond.^[1] First isolated by Du and Cichewicz, its structure was confirmed through a landmark total synthesis by Baran and coworkers in 2020.^[2] Biologically, **Maximiscin** has been identified as a potent cytotoxic agent against specific subtypes of triple-

negative breast cancer, acting through the induction of DNA damage and the activation of critical DNA damage response pathways.[3][4]

Structure Elucidation

The definitive structure of (-)-**Maximiscin** was established through a combination of spectroscopic analysis following its initial isolation and was ultimately confirmed by total synthesis. The spectral data obtained from the synthetic material were wholly consistent with the original isolation report.[1]

Spectroscopic Characterization

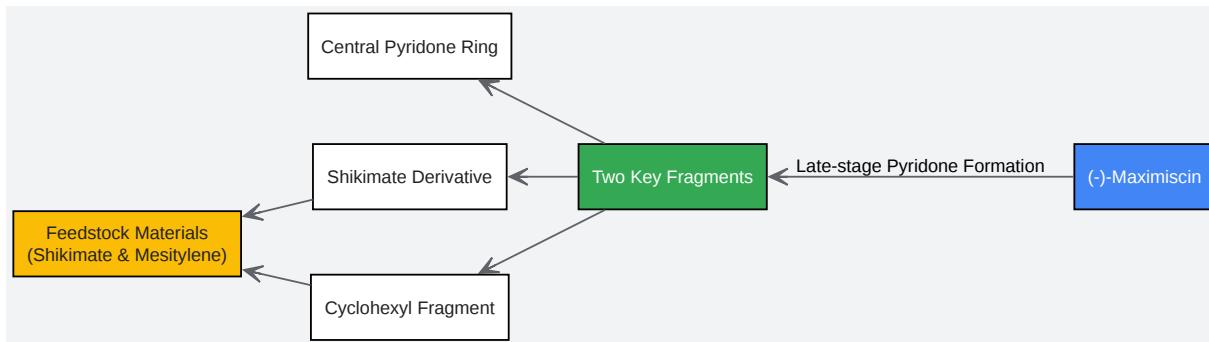
The structural complexity of **Maximiscin** necessitates a multi-faceted spectroscopic approach for its characterization. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in confirming its molecular formula and elucidating the connectivity and stereochemistry of its intricate framework.

Table 1: Spectroscopic Data for (-)-**Maximiscin**

Data Type	Instrument	Key Observations
¹ H NMR	Bruker Avance 400 MHz	Complex multiplet patterns indicative of the cyclohexyl and shikimate moieties.
¹³ C NMR	Bruker Avance 100 MHz	Resonances corresponding to the pyridone core, ester, and olefinic carbons.
HRMS	Thermo Scientific LTQ Orbitrap XL (ESI)	Confirmed the molecular formula of C ₂₄ H ₂₇ NO ₉ .

Total Synthesis

The enantioselective total synthesis of (-)-**Maximiscin** by Baran and coworkers provided the ultimate confirmation of its structure.[2] The synthetic strategy was designed for convergence, bisecting the molecule into two key fragments of roughly equal complexity, which were then united in a late-stage coupling reaction to form the central pyridone ring.[1]



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Caption: Retrosynthetic analysis of **(-)-Maximiscin**.

Quantitative Data

The following tables summarize the key spectroscopic data for **(-)-Maximiscin**, providing a reference for its identification and characterization.

Table 2: ^1H NMR Data for **(-)-Maximiscin** (400 MHz, CD_3OD)

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	6.21	s	-
H-1'	5.95	d	9.2
H-2'	5.65	dd	9.2, 7.8
H-3'	4.45	dd	7.8, 4.5
H-4'	4.12	m	-
H-5'	2.30	m	-
H-6'a	2.15	m	-
H-6'b	2.05	m	-
H-7	3.25	m	-
H-8	1.85	m	-
H-9a	1.65	m	-
H-9b	1.50	m	-
H-10	1.95	m	-
H-11	1.05	d	6.8
H-12	1.15	d	7.0

Table 3: ^{13}C NMR Data for (-)-**Maximiscin** (100 MHz, CD_3OD)

Position	Chemical Shift (ppm)
C-2	165.4
C-3	110.2
C-4	160.1
C-5	98.5
C-6	158.9
C-1'	76.8
C-2'	75.1
C-3'	70.3
C-4'	72.5
C-5'	35.2
C-6'	30.1
C-7	40.5
C-8	32.8
C-9	38.7
C-10	34.6
C-11	20.1
C-12	21.5
C=O (Ester)	172.3

Table 4: High-Resolution Mass Spectrometry Data for (-)-Maximiscin

Ionization Mode	Formula	Calculated m/z	Measured m/z
ESI+	$[C_{24}H_{27}NO_9 + H]^+$	474.1708	474.1711
ESI+	$[C_{24}H_{27}NO_9 + Na]^+$	496.1527	496.1530

Experimental Protocols

The following protocols are adapted from the supporting information of the total synthesis of **(-)-Maximiscin** by McClymont et al. (2020).

General Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD_3OD : $\delta\text{H} = 3.31$ ppm, $\delta\text{C} = 49.0$ ppm).
- Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Thermo Scientific LTQ Orbitrap XL instrument using electrospray ionization (ESI).

Final Deprotection Step to Yield **(-)-Maximiscin**

To a solution of the protected precursor in methanol (0.1 M) was added trifluoroacetic acid (TFA) in a 1:1 ratio (v/v). The reaction mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure, and the residue was purified by reverse-phase high-performance liquid chromatography (HPLC) to afford **(-)-Maximiscin**.



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Caption: Experimental workflow for the final deprotection of **Maximiscin**.

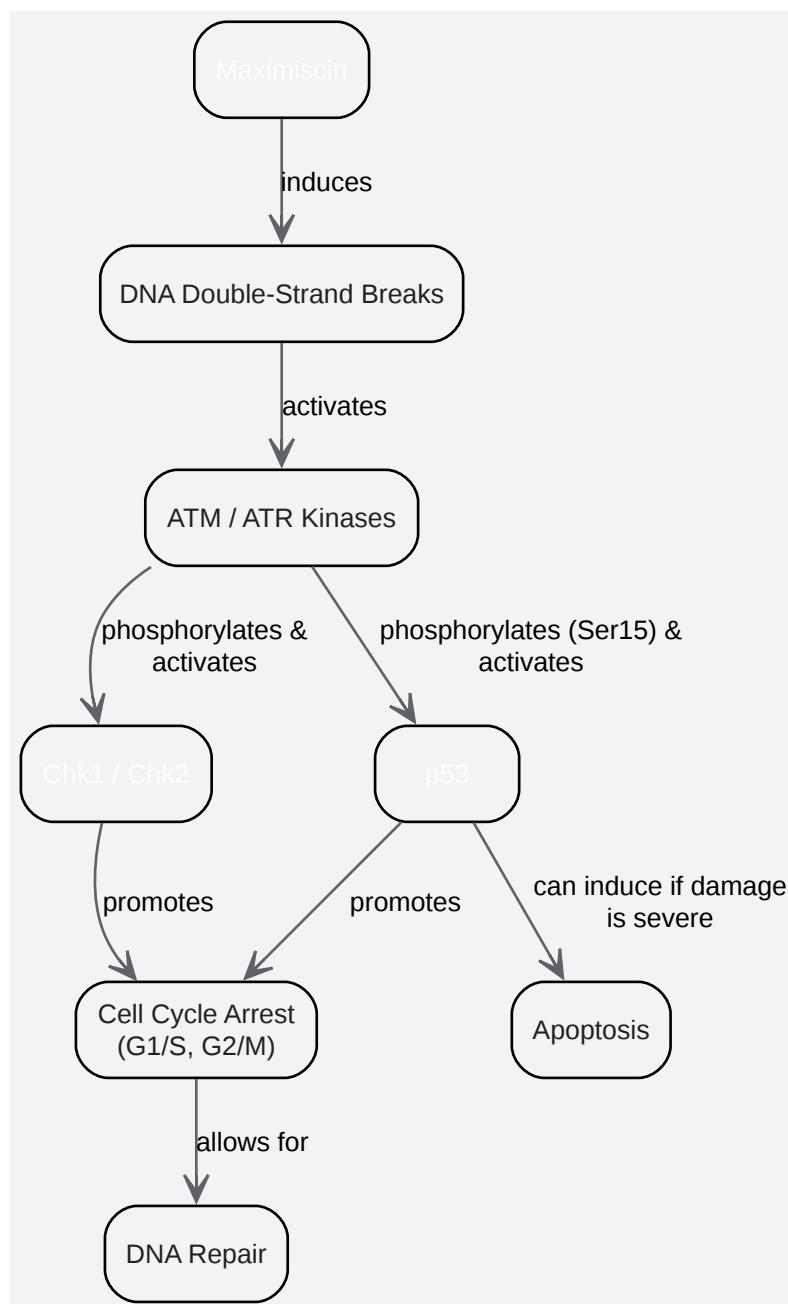
Biological Activity and Signaling Pathway

Maximiscin exhibits selective cytotoxicity against the basal-like 1 subtype of triple-negative breast cancer.^[3] Its mechanism of action involves the induction of DNA double-strand breaks, which in turn activates the DNA damage response (DDR) signaling cascade.^{[3][4][5]}

DNA Damage Response Pathway

Upon induction of DNA double-strand breaks by **Maximiscin**, the cell initiates a signaling cascade to arrest the cell cycle and promote DNA repair. This response is primarily mediated

by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.^[3] These kinases phosphorylate and activate a number of downstream targets, including the checkpoint kinases Chk1 and Chk2, as well as the tumor suppressor protein p53.^[3] The phosphorylation of p53 at serine 15 is a key event in this pathway, leading to its stabilization and activation.^[3] Activated Chk1 and Chk2, along with p53, orchestrate cell cycle arrest, typically at the G1/S and G2/M checkpoints, allowing time for the cell to repair the DNA damage. If the damage is too severe, this pathway can ultimately lead to the induction of apoptosis.



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Caption: Signaling pathway of **Maximiscin**-induced DNA damage response.

Conclusion

Maximiscin represents a remarkable example of a complex natural product with significant therapeutic potential. The successful elucidation of its structure, confirmed by a convergent and elegant total synthesis, has paved the way for a deeper understanding of its biological activity. The identification of its role as a DNA-damaging agent that activates the ATM/ATR signaling pathway provides a clear mechanistic basis for its selective cytotoxicity against certain cancers. The detailed data and protocols presented in this guide are intended to facilitate further research into **Maximiscin** and its analogs, with the ultimate goal of translating this unique molecular architecture into novel therapeutic agents.

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